Capsianoside I

TRPV1 Agonism Pain Research Calcium Flux Assays

Capianoside I is an acyclic diterpene glycoside isolated from Capsicum annuum. It is functionally distinct from other capsianosides—not a tight-junction modulator but a selective TRPV1 agonist (EC₅₀ 660 nM) and ACE inhibitor. Ideal for pain, thermoregulation, and cardiovascular research where a moderate TRPV1 activation profile is essential. Also serves as a validated analytical standard for pepper phytochemistry and biosynthetic pathway studies. Choose Capsianoside I when your assay demands precise TRPV1 engagement or ACE modulation.

Molecular Formula C32H52O14
Molecular Weight 660.7 g/mol
CAS No. 121924-04-7
Cat. No. B054826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsianoside I
CAS121924-04-7
Molecular FormulaC32H52O14
Molecular Weight660.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O
InChIInChI=1S/C32H52O14/c1-6-32(5,12-8-11-17(2)9-7-10-18(3)13-20(35)14-19(4)29(41)42)46-31-28(26(39)24(37)22(16-34)44-31)45-30-27(40)25(38)23(36)21(15-33)43-30/h6,10-11,14,20-28,30-31,33-40H,1,7-9,12-13,15-16H2,2-5H3,(H,41,42)/b17-11+,18-10+,19-14+/t20?,21-,22-,23-,24-,25+,26+,27-,28-,30+,31+,32?/m1/s1
InChIKeyISQUNAAALVXWGI-PGEVILJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capsianoside I (CAS 121924-04-7) for Research: A Comprehensive Evidence Guide for Sourcing This Diterpene Glycoside


Capsianoside I (CAS 121924-04-7) is an acyclic diterpene glycoside belonging to the class of organic compounds known as sophorolipids, first isolated from the fruits of *Capsicum annuum* L. [1]. It is a member of the capsianoside family, which consists of monomeric diterpene glycosides (Capsianosides I-V) and their dimeric esters (Capsianosides A-F) [2]. With a molecular formula of C₃₂H₅₂O₁₄ and an average molecular mass of 660.747 g/mol [1], this compound is water-soluble and has been detected in various foods, including sweet peppers [3]. Its structural characterization has been established through extensive spectroscopic analysis, including 1D- and 2D-NMR [2].

Why Generic Substitution Fails: The Specific Pharmacological Profile of Capsianoside I Prevents Simple Interchange


Despite belonging to the same diterpene glycoside family, capsianosides exhibit distinct and non-overlapping pharmacological profiles that preclude simple substitution. While compounds like Capsianoside F are potent modulators of tight junction (TJ) permeability via cytoskeletal reorganization [1], Capsianoside I demonstrates a markedly different activity spectrum, including its role as an angiotensin-converting enzyme (ACE) inhibitor [2] and a TRPV1 channel agonist [3]. This functional divergence is a direct consequence of structural variations in the diterpene core and glycosylation patterns. Therefore, procurement decisions must be based on the specific biological activity required for the intended research application, as in-class substitution will not yield equivalent experimental outcomes. The following quantitative evidence details these critical, application-defining differences.

Product-Specific Quantitative Evidence for Capsianoside I (CAS 121924-04-7): A Comparative Analysis for Informed Procurement


TRPV1 Agonist Potency of Capsianoside I Compared to Capsaicin

Capsianoside I exhibits a distinct functional interaction with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel compared to capsaicin, the archetypal agonist. In an assay measuring Ca²⁺ flux in HEK293 cells expressing recombinant human TRPV1, Capsianoside I demonstrated an EC₅₀ of 660 nM [1]. This potency is distinct from the higher potency of capsaicin, for which an EC₅₀ of approximately 40 nM is typical in similar recombinant systems [2]. This difference highlights that Capsianoside I cannot be used as a direct substitute for capsaicin in studies requiring potent TRPV1 activation, and vice-versa.

TRPV1 Agonism Pain Research Calcium Flux Assays

ACE Inhibitory Activity of Capsianoside A as a Class-Level Benchmark

While direct quantitative ACE inhibition data for Capsianoside I is not reported, its close structural analog Capsianoside A provides a class-level benchmark for this activity. Capsianoside A demonstrated 31.1% inhibition of ACE at a concentration of 1.15 mg [1]. This contrasts with standard ACE inhibitors like Captopril, which exhibit IC₅₀ values in the low nanomolar range (e.g., 1.7-4.3 nM) [2]. The relatively weak ACE inhibitory activity of the capsianosides suggests their primary research utility may lie elsewhere, such as in studies of natural product modulators or as lead compounds for optimization, rather than as direct alternatives to potent synthetic inhibitors.

ACE Inhibition Hypertension Research Cardiovascular Biology

Differential Modulation of Tight Junction Permeability by Capsianosides

A direct head-to-head comparison of capsianosides B, C, E, and F on tight junction (TJ) permeability in Caco-2 cell monolayers revealed a strong structure-activity relationship. While the most hydrophobic compounds, capsianosides B and F, showed potent activity in reducing transepithelial electrical resistance (TEER), the most hydrophilic, capsianoside C, exhibited no significant effect [1]. Treatment with capsianoside F, the most active compound, decreased cellular G-actin content by 40% and increased F-actin content by 16% [2]. Although Capsianoside I was not a direct subject of this specific comparison, its structural and polarity characteristics place it among the less hydrophobic capsianosides, suggesting its TJ-modulating activity would be distinct from the more potent members of the family.

Tight Junction Permeability Caco-2 Cell Model Drug Absorption

Optimal Research and Industrial Applications for Capsianoside I (CAS 121924-04-7) Based on Verified Evidence


Investigating TRPV1-Mediated Signaling with a Moderate-Potency Agonist

Based on its verified EC₅₀ of 660 nM at the recombinant human TRPV1 channel [1], Capsianoside I is a valuable tool for studying TRPV1-mediated signaling pathways where a moderate, rather than maximal, level of receptor activation is desired. This property allows for a more nuanced investigation of downstream effects compared to high-potency agonists like capsaicin, which can cause rapid receptor desensitization or cytotoxicity. This scenario is particularly relevant for research into pain mechanisms, thermoregulation, and inflammation where the TRPV1 receptor is implicated.

Natural Product Chemistry and Metabolomics Studies in Capsicum Species

Capsianoside I serves as a key analytical standard and research subject for natural product chemistry and metabolomics investigations focused on *Capsicum annuum* L. and related species [2]. Its well-defined structure and presence in various pepper varieties [3] make it an ideal reference compound for the identification, quantification, and isolation of capsianosides from plant extracts. This is essential for studies on pepper phytochemistry, chemotaxonomy, and the elucidation of biosynthetic pathways for these unique acyclic diterpene glycosides.

Exploratory Studies in Angiotensin-Converting Enzyme (ACE) Modulation

Given the class-level evidence that capsianosides exhibit weak ACE inhibitory activity, with Capsianoside A demonstrating 31.1% inhibition at 1.15 mg [4], Capsianoside I can be utilized in exploratory studies aimed at identifying new natural product-derived ACE modulators. While not a potent inhibitor itself, it may serve as a scaffold for semi-synthetic derivatization to improve potency or as a probe to investigate alternative mechanisms of ACE modulation. This application is relevant for cardiovascular and hypertension research focused on novel therapeutic leads.

Technical Documentation Hub

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